molecular formula C14H18O4 B1603442 Diethyl 2,2'-(1,3-phenylene)diacetate CAS No. 36076-20-7

Diethyl 2,2'-(1,3-phenylene)diacetate

Cat. No. B1603442
Key on ui cas rn: 36076-20-7
M. Wt: 250.29 g/mol
InChI Key: RYMVGWBNPYCANK-UHFFFAOYSA-N
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Patent
US07241810B2

Procedure details

2,2′-(1,3-Phenylene)diacetic acid (10.0 g, 51 mmol) was dissolved in ethanol (100 mL) and the solution treated dropwise with acetyl chloride (2.5 mL). The reaction mixture was stirred at reflux for 18 hours before being allowed to cool and concentrated in vacuo. The residue was taken up in ethyl acetate (100 mL) and extracted with sodium bicarbonate solution (3×50 mL) and brine (3×50 mL). The organic phase was dried (MgSO4), concentrated in vacuo and the residue triturated with pentane to yield the product (11.8 g). 1HNMR (CDCl3, 400 MHz) δ: 1.31 (6H, t), 3.65 (4H, s), 4.20 (4H, q), 7.24–7.36 (4H, m); LRMS ESI m/z 251 [M+H]+
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8]([OH:10])=[O:9])[CH:2]=1.[C:15](Cl)(=O)[CH3:16].[CH2:19](O)[CH3:20]>>[CH2:19]([O:9][C:8](=[O:10])[CH2:7][C:3]1[CH:4]=[CH:5][CH:6]=[C:1]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:2]=1)[CH3:20]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC(=CC=C1)CC(=O)O)CC(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with sodium bicarbonate solution (3×50 mL) and brine (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with pentane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=CC(=CC=C1)CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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